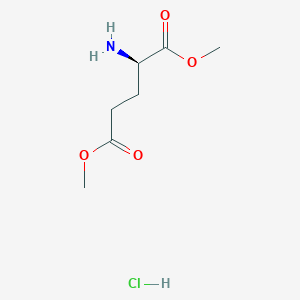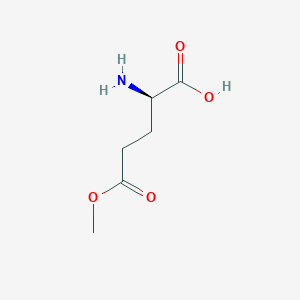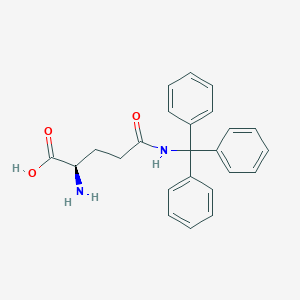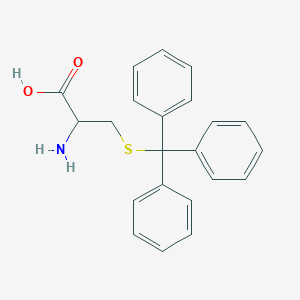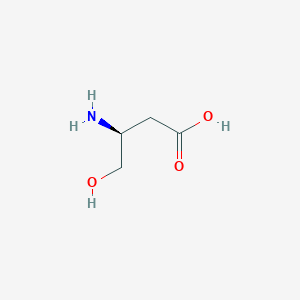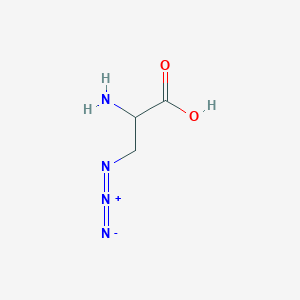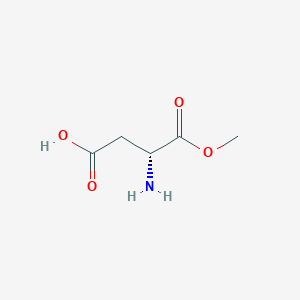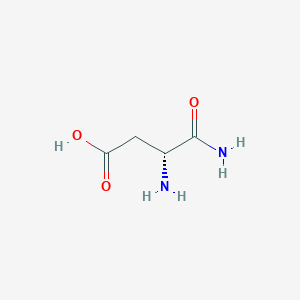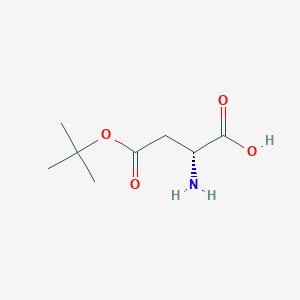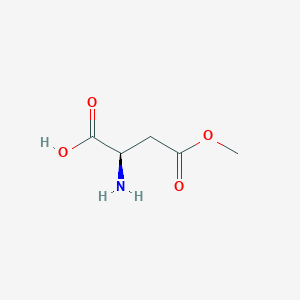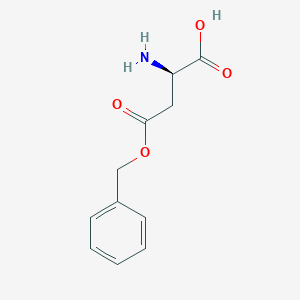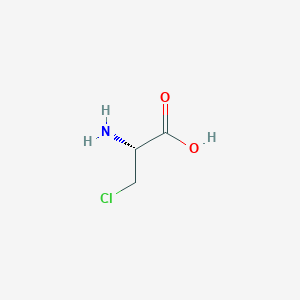
3-Chloro-L-alanine
Vue d'ensemble
Description
3-Chloro-L-alanine is a 3-chloroalanine that has R configuration at the chiral center . It is a L-alanine derivative and a 3-chloroalanine . It is an enantiomer of a 3-chloro-D-alanine .
Synthesis Analysis
3-Chloro-L-alanine is usually derived from the chlorination of serine . It is used in the synthesis of other amino acids by replacement of the chloride . The compound is also used as an inhibitor of alanine aminotransferase (ALAT) .Molecular Structure Analysis
The molecular formula of 3-Chloro-L-alanine is C3H6ClNO2 . It has a molecular weight of 123.54 g/mol . The compound has R configuration at the chiral center .Chemical Reactions Analysis
3-Chloro-L-alanine is a reactive metabolite produced as a short-lived intermediate in a number of enzymatic processes . It is susceptible to inactivation by 2AA produced from L-serine or 3-chloro-L-alanine .Physical And Chemical Properties Analysis
3-Chloro-L-alanine is a white, water-soluble solid . It has a molecular weight of 123.54 g/mol .Applications De Recherche Scientifique
-
Synthesis of Other Amino Acids
- Application : 3-Chloro-L-alanine is used in the synthesis of other amino acids by replacement of the chloride .
- Method : The compound is usually derived from chlorination of serine . The chloride in 3-Chloro-L-alanine can be replaced to synthesize other amino acids .
- Results : This process results in the production of a variety of amino acids, which can be used in further biochemical reactions .
-
Inhibition of L-alanine Aminotransferase (ALAT)
- Application : 3-Chloro-L-alanine is an inhibitor of L-alanine aminotransferase (ALAT), and thus inhibits L-alanine production and impairs D-glucose uptake of LLC1 Lewis lung carcinoma cells .
- Method : By introducing 3-Chloro-L-alanine to the system, it inhibits the enzyme ALAT, which is responsible for the production of L-alanine .
- Results : This inhibition impairs the D-glucose uptake of LLC1 Lewis lung carcinoma cells, which could potentially be used in cancer treatment strategies .
-
Synthesis of D-cysteine
- Application : 3-Chloro-D-alanine is used in the synthesis of D-cysteine .
- Method : The synthesis of D-cysteine from 3-chloro-D-alanine and hydrogen sulfide is catalyzed by the enzyme 3-chloro-D-alanine hydrogen chloride-lyase .
- Results : This process results in the production of D-cysteine, which can be used in further biochemical reactions .
-
Preparation of N-(Boc)-Allylglycine Methyl Ester
- Application : 3-Chloro-L-alanine can be used in the preparation of N-(Boc)-Allylglycine Methyl Ester, a useful building block in the synthesis of nonnatural α-amino acids via palladium catalyzed cross coupling reactions .
- Method : The preparation involves a zinc-mediated, palladium-catalyzed cross-coupling reaction .
- Results : This process results in the production of N-(Boc)-Allylglycine Methyl Ester .
Safety And Hazards
When handling 3-Chloro-L-alanine, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .
Orientations Futures
Reactive enamines and imines, such as 3-Chloro-L-alanine, are produced as short-lived intermediates in a number of enzymatic processes . Future research may focus on the biological significance of enamine and imine production and the importance of RidA in controlling the accumulation of reactive metabolites .
Propriétés
IUPAC Name |
(2R)-2-amino-3-chloropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBJGPTTYPEMLP-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336429 | |
| Record name | 3-Chloro-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-L-alanine | |
CAS RN |
2731-73-9 | |
| Record name | 3-Chloro-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2731-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Chloroalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002731739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLOROALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75RTT737SY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



